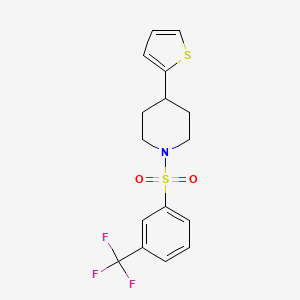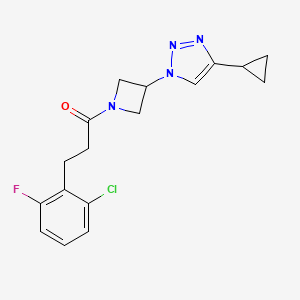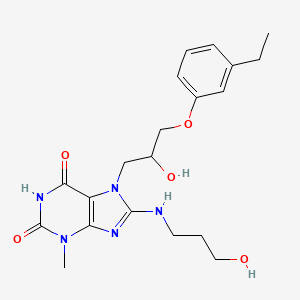![molecular formula C12H15NO3S2 B2964828 N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide CAS No. 1235335-61-1](/img/structure/B2964828.png)
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide is a complex organic compound that features a furan ring, a thiophene ring, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the reaction of 1-(furan-2-yl)propan-2-amine with 5-methylthiophene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or receptors. The furan and thiophene rings may also contribute to the compound’s binding affinity and specificity through π-π interactions and hydrophobic effects.
相似化合物的比较
Similar Compounds
- N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-carboxamide
- N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-carbothioamide
Uniqueness
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and carbothioamide analogs. The sulfonamide group enhances the compound’s solubility and ability to form hydrogen bonds, potentially leading to different biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-9(8-11-4-3-7-16-11)13-18(14,15)12-6-5-10(2)17-12/h3-7,9,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZZXHAIVADYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2964745.png)
![1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2964746.png)



![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/new.no-structure.jpg)
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2964758.png)
![1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2964759.png)
![N'-[3-(morpholin-4-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2964760.png)
![3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2964763.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)
![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)
